molecular formula C7H2F4O2 B1320790 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde CAS No. 24336-73-0

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde

Cat. No.: B1320790
CAS No.: 24336-73-0
M. Wt: 194.08 g/mol
InChI Key: TVPXYVRDACHTAD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde (CAS: 24336-73-0) is a fluorinated aromatic aldehyde with the molecular formula C₇H₂F₄O₂ and a molecular weight of 194.08 g/mol. It is characterized by a benzaldehyde core substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, along with a hydroxyl group at the 4-position. This compound is widely utilized as a synthetic building block in pharmaceuticals and specialty organic chemistry due to its reactive aldehyde group and electron-withdrawing fluorine substituents, which enhance electrophilicity and stability .

Storage recommendations include maintaining the compound at 2–8°C under dry conditions to prevent degradation or undesired reactions. Key applications involve its use in condensation reactions, nucleophilic additions, and as a precursor for fluorinated polymers or bioactive molecules .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h1,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXYVRDACHTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603044
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24336-73-0
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the use of hydrogen fluoride or fluorinating agents to react with benzaldehyde derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding. The fluorine atoms enhance the compound’s reactivity and stability by influencing the electronic properties of the aromatic ring .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde C₇H₂F₄O₂ 194.08 Aldehyde, Hydroxyl, Fluorine Pharmaceuticals, Polymer synthesis
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid C₇H₂F₄O₃ 210.09 Carboxylic acid, Hydroxyl, Fluorine Agrochemicals, Metal chelators
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol C₈H₆F₄O 194.13 Benzyl alcohol, Methyl, Fluorine Solvent additives, Ligand synthesis
2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol C₈H₆F₄O₂ 210.13 Benzyl alcohol, Methoxy, Fluorine Protecting group intermediates
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline C₇H₂F₇N 233.09 Aniline, Trifluoromethyl, Fluorine Catalysis, Fluorinated dyes
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol C₇H₂F₇S 250.13 Thiol, Trifluoromethyl, Fluorine Polymer crosslinking agents

Reactivity and Stability

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive in nucleophilic additions (e.g., forming Schiff bases) compared to the carboxylic acid group in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, which primarily undergoes acid-base or esterification reactions. The carboxylic acid derivative exhibits higher polarity and acidity (pKa ~2–3) due to the electron-withdrawing fluorine substituents .
  • Hydroxyl vs. Methoxy vs. Thiol : The hydroxyl group in the parent compound participates in hydrogen bonding, enhancing solubility in polar solvents. In contrast, the methoxy group in 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol provides steric hindrance and electron-donating effects, reducing reactivity toward electrophiles. The thiol group in 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol is highly nucleophilic, enabling rapid thiol-ene click chemistry .

Physicochemical Properties

  • Boiling Points : Fluorinated benzyl alcohols (e.g., 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol) exhibit higher boiling points (~214.6°C) compared to the aldehyde due to hydrogen bonding and larger molecular size .
  • Solubility: The aldehyde derivative shows moderate solubility in ethanol and ethyl acetate, whereas the carboxylic acid analogue is more soluble in aqueous basic solutions .

Industrial and Pharmaceutical Relevance

  • In contrast, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is utilized in metal-organic frameworks (MOFs) for its chelating properties .

Biological Activity

2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde (CAS Number: 24336-73-0) is a synthetic compound characterized by its unique fluorinated structure. This compound has garnered attention in pharmaceutical chemistry due to its potential applications as a building block in the synthesis of various organic molecules. Understanding its biological activity is crucial for evaluating its safety and efficacy in medicinal chemistry.

  • Molecular Formula : C7_7H2_2F4_4O2_2
  • Molecular Weight : 194.08 g/mol
  • Melting Point : 44.18 °C (predicted)
  • Boiling Point : 207.90 °C (predicted)
  • Density : 1.67 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, related compounds such as 4-hydroxybenzaldehyde provide insights into its potential effects.

Genotoxicity

Research indicates that 4-hydroxybenzaldehyde does not exhibit genotoxic properties. In bacterial reverse mutation assays, it was found that this compound did not increase the number of revertant colonies in Salmonella typhimurium strains, suggesting a low risk for mutagenicity . This information can be extrapolated to infer similar safety profiles for tetrafluoro derivatives.

Case Studies and Research Findings

  • Synthesis and Application :
    • Tetrafluoro derivatives are often utilized as intermediates in the synthesis of pharmaceuticals and specialty chemicals. Their unique electronic properties can enhance the reactivity of certain functional groups during chemical reactions .
  • Fluorinated Compounds in Drug Development :
    • Fluorination can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates. A study highlighted that fluorinated aromatic aldehydes can improve metabolic stability and bioavailability .
  • Environmental Impact :
    • The environmental safety assessment of related compounds indicates that while they may pose some risks, proper handling and usage protocols can mitigate these concerns .

Data Table: Comparison of Biological Activities

CompoundGenotoxicityRepeated Dose ToxicityApplications
This compoundNot studiedNot studiedSynthesis of pharmaceuticals
4-HydroxybenzaldehydeNon-mutagenicMOE > 100Fragrance and flavoring agents
SalicylaldehydeNon-mutagenicNOAEL at 10 mg/kg/dayAnalgesics and anti-inflammatory drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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